molecular formula C9H10FNO B11914499 1-Amino-3-(2-fluorophenyl)propan-2-one

1-Amino-3-(2-fluorophenyl)propan-2-one

Cat. No.: B11914499
M. Wt: 167.18 g/mol
InChI Key: KZVLUYVTNNGNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene, which is then reduced to 2-fluoroamphetamine. The final step involves the oxidation of 2-fluoroamphetamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-3-(2-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

  • 1-Amino-3-(3-fluorophenyl)propan-2-one
  • 1-Amino-3-(4-fluorophenyl)propan-2-one
  • 1-Amino-3-(2-chlorophenyl)propan-2-one

Comparison: 1-Amino-3-(2-fluorophenyl)propan-2-one is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Biological Activity

1-Amino-3-(2-fluorophenyl)propan-2-one is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, characterized by an amino group and a fluorinated phenyl moiety, allows it to interact with various biological targets, making it a subject of interest in drug development and biochemistry.

  • Molecular Formula : C11H12FNO
  • Molecular Weight : Approximately 197.22 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom in the ortho position of the phenyl ring enhances the compound's reactivity and biological properties through mechanisms such as halogen bonding, which can improve binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group facilitates hydrogen bonding, while the fluorinated aromatic ring enhances hydrophobic interactions. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : It may engage with receptors involved in signaling pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition studies. Below are some key findings:

Enzyme Inhibition Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. The compound showed promising inhibition rates comparable to established DPP-IV inhibitors.
  • Antioxidant Activity : In vitro assays demonstrated that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)<50
A2780 (ovarian cancer)<40
MDA-MB-231 (breast cancer)<50

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting its potential as a therapeutic agent.

Case Study 1: Synthesis and Evaluation

A study conducted by Wang et al. synthesized this compound using solid-phase synthesis techniques. The synthesized compound was evaluated for its biological activity, demonstrating significant inhibition of cancer cell proliferation in vitro. The study emphasized the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A comparative analysis involving analogs of this compound revealed that variations in the position of the fluorine atom significantly affected biological activity. For instance, compounds with fluorine at the meta or para positions exhibited different binding affinities and enzyme inhibition profiles compared to the ortho-substituted analog.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-3-(2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6,11H2

InChI Key

KZVLUYVTNNGNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.